molecular formula C5H6ClN3OS B6217934 (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone CAS No. 2743442-76-2

(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone

Cat. No. B6217934
CAS RN: 2743442-76-2
M. Wt: 191.6
InChI Key:
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Description

2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone (CPM-LS) is an organosulfur compound that is increasingly being studied for its potential applications in medicinal chemistry and biochemistry. CPM-LS is a versatile compound with a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a biological probe for studying enzyme-catalyzed processes, and as a therapeutic agent for treating certain diseases.

Scientific Research Applications

(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a biological probe for studying enzyme-catalyzed processes, and as a therapeutic agent for treating certain diseases. (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone has also been used as a tool for studying the structure and function of proteins, as a model compound for studying the mechanism of action of drugs, and as a substrate for studying the activity of enzymes.

Mechanism of Action

The mechanism of action of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is not fully understood, but it is believed to involve the binding of the molecule to the active site of enzymes, leading to the inhibition of their activity. The binding of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone to enzymes can result in the inhibition of enzyme-catalyzed reactions, leading to the inhibition of metabolic processes. In addition, (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone has been shown to interact with proteins, leading to the inhibition of their function.
Biochemical and Physiological Effects
(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the levels of these drugs in the body. In addition, (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, leading to an increase in the levels of these carbohydrates in the body. Furthermore, (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, leading to an increase in the levels of these lipids in the body.

Advantages and Limitations for Lab Experiments

The use of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone in laboratory experiments has a number of advantages. It is a highly efficient reagent, with yields of up to 99% being reported. In addition, it is a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. Furthermore, it is a stable compound, making it suitable for use in a wide range of laboratory experiments.
However, there are also some limitations to the use of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone in laboratory experiments. It is a relatively toxic compound, and should be handled with care. In addition, it is a relatively volatile compound, and should be stored in a cool, dry place. Furthermore, it is a relatively unstable compound, and should not be exposed to heat or light.

Future Directions

There are a number of potential future directions for the use of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone in scientific research. It could be used to study the structure and function of proteins, or as a model compound for studying the mechanism of action of drugs. In addition, it could be used as a substrate for studying the activity of enzymes, or as a tool for studying the effects of drugs on the body. Finally, it could be used as a therapeutic agent for treating certain diseases.

Synthesis Methods

(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone can be synthesized from the reaction of 2-chloropyrimidine and lambda6-sulfanone in the presence of a base catalyst. The reaction proceeds in two steps, with the first step involving the formation of an iminium ion from the reaction of the pyrimidine with the sulfanone and the second step involving the formation of a carbamate from the reaction of the iminium ion with the sulfanone. The reaction is highly efficient, with yields of up to 99% being reported.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone involves the reaction of 2-chloropyrimidine-5-carbaldehyde with thiosemicarbazide followed by oxidation and cyclization to form the desired product.", "Starting Materials": [ "2-chloropyrimidine-5-carbaldehyde", "thiosemicarbazide", "sodium acetate", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloropyrimidine-5-carbaldehyde (1.0 equiv) and thiosemicarbazide (1.2 equiv) in acetic acid and add sodium acetate (1.5 equiv).", "Step 2: Heat the mixture at reflux for 2 hours.", "Step 3: Cool the mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with water and dry it under vacuum.", "Step 5: Dissolve the obtained product in acetic acid and add hydrogen peroxide (1.5 equiv) and sodium hydroxide (1.5 equiv).", "Step 6: Heat the mixture at reflux for 2 hours.", "Step 7: Cool the mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with water and dry it under vacuum to obtain (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone." ] }

CAS RN

2743442-76-2

Molecular Formula

C5H6ClN3OS

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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